11-Phenylundecanoic acid

Description

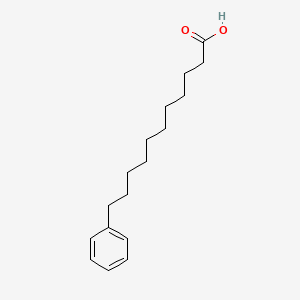

Structure

3D Structure

Properties

IUPAC Name |

11-phenylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQIXRHHSITZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955058 | |

| Record name | 11-Phenylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-24-6, 50696-68-9 | |

| Record name | Benzeneundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Phenylundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050696689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Phenylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-phenylundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

11-Phenylundecanoic acid chemical properties

An In-depth Technical Guide to 11-Phenylundecanoic Acid: Chemical Properties and Experimental Considerations

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Chemical and Physical Properties

This compound, also known as benzeneundecanoic acid, is a long-chain fatty acid containing a terminal phenyl group. Its amphipathic nature, with a long hydrophobic alkyl chain and a hydrophilic carboxylic acid group, makes it a molecule of interest for various applications, including polymer synthesis and biological studies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₂ | [2][3] |

| Molecular Weight | 262.39 g/mol | [1] |

| CAS Number | 3343-24-6 | [4] |

| Melting Point | 19-20 °C | [4] |

| Boiling Point | 365.64 °C (estimated) | [4] |

| Density | 0.9879 g/cm³ (estimated) | [4] |

| Refractive Index | 1.5000 (estimated) | [4] |

| pKa | 4.78 ± 0.10 (Predicted) | [4] |

| XlogP | 5.7 (Predicted) | [2] |

| Aqueous Solubility | 0.12 mg/L at 25°C (for 10-phenylundecanoic acid) | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2–7.4 ppm.[1] The methylene protons adjacent to the carboxylic acid (α-methylene) would appear as a triplet around δ 2.3 ppm.[1] The other methylene protons along the alkyl chain would produce a complex multiplet signal in the upfield region, typically between δ 1.2 and 1.7 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid at approximately 180 ppm. The aromatic carbons would resonate in the region of 125-145 ppm. The methylene carbons of the alkyl chain would appear in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the carboxylic acid group from 2500 to 3300 cm⁻¹.[5]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1710 cm⁻¹.[5]

-

C-H stretching bands for the alkyl chain between 2850 and 2960 cm⁻¹.[5]

-

C-H stretching for the aromatic ring around 3030 cm⁻¹.[5]

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[2]

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 263.20055 | 167.1 |

| [M+Na]⁺ | 285.18249 | 170.6 |

| [M-H]⁻ | 261.18599 | 167.7 |

| [M+NH₄]⁺ | 280.22709 | 182.8 |

| [M+K]⁺ | 301.15643 | 166.6 |

| [M]⁺ | 262.19272 | 169.5 |

| [M]⁻ | 262.19382 | 169.5 |

| Data from PubChemLite.[2] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound is via a Grignard coupling reaction, adapted from the synthesis of methyl 11-cycloheptylundecanoate.[6] The final step would be the hydrolysis of the resulting ester.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

To a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of bromobenzene (1.0 equivalent) in anhydrous THF dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Initiate the reaction by gentle heating if necessary. Once initiated, the reaction is exothermic and should be maintained at a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

Step 2: Grignard Coupling Reaction

-

Cool the freshly prepared phenylmagnesium bromide solution to -78 °C.

-

Add a catalytic amount of dilithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of methyl 11-bromoundecanoate (0.9 equivalents) in anhydrous THF dropwise over 1 hour, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification of Methyl 11-Phenylundecanoate

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 11-phenylundecanoate.

Step 4: Hydrolysis to this compound

-

Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Synthetic workflow for this compound.

Biological Activity and Metabolism

Long-chain ω-phenylalkanoic acids are known to undergo metabolism in biological systems. These compounds can be activated by fatty acyl-CoA synthetases, such as FadD in Pseudomonas putida, which is essential for their metabolism and subsequent incorporation into biopolymers like polyhydroxyalkanoates (PHAs).[7]

In mammals, ω-phenylalkanoic acids are substrates for β-oxidation.[8] This metabolic pathway shortens the alkyl chain, leading to the formation of various metabolites, including benzoic acid derivatives.[8] The biological activities of these metabolites can differ from the parent compound. Phenolic acids, in general, are recognized for a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, and they can influence the cardiovascular and nervous systems.[9] The presence of the phenyl group in this compound may confer unique biological properties that warrant further investigation.

Caption: Metabolic fate of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |

| H413: May cause long lasting harmful effects to aquatic life. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Data from ChemicalBook.[4] |

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizing agents. Keep the container tightly closed.

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Flush with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water.

-

Inhalation: Remove to fresh air.

-

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols can serve as a starting point for further investigation into the properties and applications of this compound.

References

- 1. 10-Phenylundecanoic acid (6268-52-6) for sale [vulcanchem.com]

- 2. PubChemLite - this compound (C17H26O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [amp.chemicalbook.com]

- 4. PHENYLUNDECANOIC ACID | 3343-24-6 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 11-Phenylundecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 11-phenylundecanoic acid. In the absence of publicly available experimental spectra, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy, alongside a discussion of anticipated mass spectrometry (MS) fragmentation patterns. This information is intended to serve as a reference for the identification and characterization of this long-chain fatty acid.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation and computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| 7.25 - 7.35 | Multiplet | 2H | m-Ph-H |

| 7.15 - 7.25 | Multiplet | 3H | o/p-Ph-H |

| 2.59 | Triplet | 2H | Ph-CH₂- |

| 2.35 | Triplet | 2H | -CH₂-COOH |

| 1.55 - 1.65 | Multiplet | 4H | Ph-CH₂-CH₂-, -CH₂-CH₂-COOH |

| 1.20 - 1.40 | Multiplet | 12H | -(CH₂)₆- (internal methylene groups) |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~179.0 | -COOH |

| ~142.8 | ipso-Ph-C |

| ~128.5 | m-Ph-C |

| ~128.3 | o/p-Ph-C |

| ~36.0 | Ph-CH₂- |

| ~34.1 | -CH₂-COOH |

| ~31.5 | Ph-CH₂-CH₂- |

| ~29.5 | -(CH₂)₆- (internal methylene carbons) |

| ~29.1 | -CH₂-CH₂-COOH |

| ~24.7 | -CH₂-CH₂-COOH |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 3030 - 3080 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1410 | Medium | C-O-H bend (in-plane) |

| ~920 | Broad | O-H bend (out-of-plane) |

| 700 - 750 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

For the mass spectrum, the molecular ion peak ([M]⁺) for this compound (C₁₇H₂₆O₂) would be expected at a mass-to-charge ratio (m/z) of approximately 262.19.

Table 4: Predicted Key Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 262 | [C₁₇H₂₆O₂]⁺ | Molecular Ion |

| 244 | [C₁₇H₂₄O]⁺ | Loss of H₂O (18 Da) |

| 217 | [C₁₆H₂₅]⁺ | Loss of -COOH (45 Da) |

| 105 | [C₈H₉]⁺ | Benzylic cleavage with rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion (benzylic cleavage) |

| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to yield a spectrum of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid this compound would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry

Mass spectral data would typically be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The standard electron energy for EI is 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Elusive Crystal Structure of 11-Phenylundecanoic Acid: A Technical Overview

Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the experimental crystal structure of 11-phenylundecanoic acid has not been determined or is not publicly available. This guide, therefore, provides a comprehensive overview of the available chemical data, synthesis protocols, and potential applications of this long-chain fatty acid, acknowledging the current absence of crystallographic information.

This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties and potential utility of this compound. While the precise three-dimensional arrangement of molecules in the solid state remains unknown, the information presented herein offers a foundation for future studies, including potential crystallographic investigations.

Chemical and Physical Properties

This compound is a long-chain fatty acid characterized by a terminal phenyl group. This structural feature imparts unique properties compared to its purely aliphatic counterparts, influencing its solubility, melting point, and intermolecular interactions. A summary of its key identifiers and computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₂ | PubChem |

| Molecular Weight | 262.39 g/mol | PubChem |

| CAS Number | 50696-68-9 | ChemicalBook |

| InChI Key | AUQIXRHHSITZFM-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 5.7 | PubChem |

Table 1: Key Identifiers and Predicted Properties of this compound.

Synthesis of this compound

Experimental Protocol: A General Approach

Based on analogous reactions, a plausible experimental protocol for the synthesis of this compound via a Grignard coupling reaction is detailed below. Note: This is a generalized procedure and would require optimization and adaptation for specific laboratory conditions.

Materials:

-

Phenylmagnesium bromide solution (in THF)

-

Methyl 11-bromoundecanoate

-

Copper(I) iodide (CuI) or other suitable catalyst

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Grignard Coupling:

-

To a solution of methyl 11-bromoundecanoate in anhydrous THF under an inert atmosphere, add a catalytic amount of CuI.

-

Cool the mixture to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add a solution of phenylmagnesium bromide in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude methyl 11-phenylundecanoate.

-

-

Hydrolysis:

-

Dissolve the crude methyl 11-phenylundecanoate in a mixture of ethanol and aqueous NaOH solution.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with HCl to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

-

Purification:

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexane, ethanol/water mixture) or by column chromatography.

-

Potential Biological Significance and Signaling Pathways

While no specific studies on the biological activity or signaling pathways of this compound were identified, its structure as a fatty acid with a terminal aromatic ring suggests potential interactions with biological systems. Fatty acids are integral components of cellular membranes and are involved in numerous signaling pathways. The introduction of a phenyl group could modulate these functions.

The logical relationship for investigating the potential biological role of this compound would follow a standard drug discovery and development pipeline, as illustrated in the following diagram.

Future Directions

The lack of a determined crystal structure for this compound represents a significant gap in the understanding of its solid-state properties. Future research efforts should prioritize the crystallization and subsequent X-ray diffraction analysis of this compound. Such a study would provide invaluable information on its molecular conformation, packing arrangement, and intermolecular interactions, which are crucial for understanding its physical properties and for rational drug design.

Furthermore, systematic investigation into its biological activities is warranted. Screening against various enzymatic and cellular targets could uncover novel therapeutic applications for this and related phenyl-substituted fatty acids.

An In-depth Technical Guide to the Physical Properties of 11-Phenylundecanoic Acid

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 11-Phenylundecanoic acid. It includes established data, comprehensive experimental protocols for determining these properties, and workflow diagrams to illustrate the methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Physical Properties

The physical characteristics of a compound are critical for its identification, purity assessment, and application. The melting and boiling points are fundamental thermal properties that define the phase transitions of this compound.

The known melting and boiling point data for this compound are summarized below. It is important to note that the boiling point is an estimation and may vary with experimental conditions.

| Physical Property | Value | Notes |

| Melting Point | 19-20 °C | |

| Boiling Point | 365.64 °C | Rough Estimate |

Data sourced from ChemicalBook.[1]

Experimental Protocols for Determination

Accurate determination of melting and boiling points relies on standardized laboratory procedures. The presence of impurities typically lowers the melting point and broadens its range, while impurities can raise the boiling point of a liquid.[2][3]

The capillary method is the most common technique for determining the melting point of a solid organic compound.[2][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle or spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered to ensure uniform heat distribution.[2][5]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][5]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[6]

-

Heating: The sample is heated. An initial rapid heating can be used to find an approximate melting range. For an accurate measurement, a new sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Observation and Recording: The melting range is recorded as two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. A narrow melting range (1-2 °C) is indicative of a pure compound.[4]

-

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3][8]

Apparatus:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil or liquid paraffin)

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A few milliliters of the liquid (this compound, once melted) are placed into a small test tube.

-

Apparatus Assembly: A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8] The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: This assembly is clamped and immersed in a Thiele tube filled with a heating oil.[3] The side arm of the Thiele tube is heated gently.[3] Convection currents will ensure uniform temperature distribution.[3]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a continuous and rapid stream of bubbles emerges from the capillary's open end.[8]

-

Recording: The heat source is removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3][8] This temperature corresponds to the point where the vapor pressure of the liquid equals the external atmospheric pressure.[9]

Mandatory Visualizations

The following diagrams illustrate the standardized workflows for determining the physical properties discussed.

References

- 1. PHENYLUNDECANOIC ACID | 3343-24-6 [amp.chemicalbook.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. athabascau.ca [athabascau.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 11-Phenylundecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 11-Phenylundecanoic acid in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this guide focuses on the foundational principles of its solubility based on its chemical structure, and provides detailed experimental protocols for its determination. This information is intended to empower researchers to accurately assess its solubility for applications in drug development and other scientific endeavors.

Predicted Solubility Profile of this compound

This compound is a long-chain carboxylic acid featuring a terminal phenyl group. Its molecular structure dictates its solubility behavior. The long eleven-carbon aliphatic chain is nonpolar and hydrophobic, while the carboxylic acid group is polar and hydrophilic. The terminal phenyl group further contributes to the nonpolar character of the molecule.

Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar solvents like water and more soluble in organic solvents. The degree of solubility in organic solvents will depend on the solvent's polarity.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl group. The long alkyl chain and phenyl group may limit very high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid group and their overall polarity is suitable for solvating the molecule. |

| Nonpolar | Hexane, Toluene | Moderate to Low | The long nonpolar alkyl-phenyl chain will interact favorably with nonpolar solvents, but the polar carboxylic acid head will disfavor dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity that can effectively solvate both the polar and nonpolar portions of the molecule. |

Experimental Protocols for Solubility Determination

For precise quantification of solubility, standardized experimental methods are essential. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1]

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining equilibrium solubility.[1] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or agitator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be filtered through a syringe filter.

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method.

Analytical Methods for Concentration Measurement

The concentration of the dissolved this compound in the saturated solvent can be determined by several methods:

2.2.1. Gravimetric Analysis

This is a straightforward and fundamental method for determining the concentration of a non-volatile solute.[3][4][5]

Procedure:

-

Take a pre-weighed, clean, and dry evaporating dish.

-

Accurately transfer a known volume of the saturated filtrate into the evaporating dish.

-

Place the dish in a fume hood and gently evaporate the solvent. This can be done at room temperature or with gentle heating, depending on the solvent's boiling point.

-

Once the solvent has completely evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be calculated in g/L or other desired units.

2.2.2. Instrumental Analysis (HPLC or GC)

For higher sensitivity and for analyzing solubility in multiple solvents simultaneously, chromatographic methods are preferred.[6][7]

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC-UV or GC-FID) versus the concentration of the standard solutions.

-

Sample Analysis: Dilute an aliquot of the saturated filtrate with the same solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and record the signal.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Discovery and origin of 11-Phenylundecanoic acid

An In-depth Technical Guide to 11-Phenylundecanoic Acid: Discovery and Origin

This technical guide provides a comprehensive overview of this compound, focusing on its discovery, origin, synthesis, and physicochemical properties. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a long-chain fatty acid characterized by a terminal phenyl group. This unique structural feature imparts amphiphilic properties, with a nonpolar hydrocarbon tail and a polar carboxylic acid head, complemented by the aromatic phenyl ring. These characteristics make it a subject of interest in materials science and as a potential building block in the synthesis of more complex molecules. While not a widely occurring natural product, its synthesis and properties are of interest to organic chemists and material scientists.

Discovery and Origin

The specific discovery of this compound is not prominently documented in readily available scientific literature, suggesting it did not represent a landmark discovery of a novel natural product. Instead, its existence is more likely the result of systematic organic synthesis of ω-phenyl fatty acids. The pioneering work on the synthesis of long-chain fatty acids with a terminal phenyl group was notably advanced in the 1940s. While a direct citation for the first synthesis of this compound is elusive, the methodologies developed during that period for analogous compounds laid the foundation for its preparation.

Origin:

-

Synthetic Origin: The primary origin of this compound is through chemical synthesis. Various synthetic routes can be envisioned, typically involving the coupling of a phenyl-containing fragment with a long-chain aliphatic precursor.

-

Natural Occurrence: There is no definitive evidence of the natural occurrence of this compound. However, other phenyl-substituted fatty acids, such as 3-phenylpropionic acid and phenylacetic acid, have been identified in the rumen of sheep, arising from the microbial metabolism of aromatic amino acids. This suggests a theoretical possibility of longer-chain phenyl fatty acids being formed through microbial processes, though this remains unconfirmed for the C11 chain.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₂ | [1] |

| Molecular Weight | 262.39 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=C(C=C1)CCCCCCCCCCC(=O)O | [1] |

| InChI Key | AUQIXRHHSITZFM-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 262.1933 g/mol | [1] |

| XlogP (predicted) | 5.7 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method adapted from the synthesis of similar long-chain fatty acids.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Coupling to form Methyl 11-phenylundecanoate

-

In a separate flame-dried flask, dissolve methyl 11-bromoundecanoate (0.9 eq) in anhydrous THF.

-

Cool this solution to -78 °C in a dry ice/acetone bath.

-

Add a catalytic amount of a copper(I) salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄), to the solution of the bromoester.

-

Slowly add the prepared phenylmagnesium bromide solution to the cooled bromoester solution via a cannula.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure methyl 11-phenylundecanoate.

Step 3: Hydrolysis to this compound

-

Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with a 6M solution of hydrochloric acid, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show the following characteristic signals:

-

Aromatic Protons: A multiplet in the region of δ 7.1-7.3 ppm, integrating to 5 protons, corresponding to the phenyl group.

-

Methylene adjacent to Phenyl Group: A triplet at approximately δ 2.6 ppm, integrating to 2 protons.

-

Methylene adjacent to Carboxyl Group: A triplet at approximately δ 2.35 ppm, integrating to 2 protons.

-

Aliphatic Chain Protons: A series of multiplets in the region of δ 1.2-1.7 ppm, integrating to 16 protons.

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (~180 ppm), the aromatic carbons (in the range of 125-143 ppm), and the aliphatic carbons (in the range of 24-36 ppm).

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 262. Key fragmentation patterns would include:

-

Loss of the carboxyl group (-COOH), leading to a fragment at m/z 217.

-

A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl moiety.

-

A series of fragment ions separated by 14 Da, corresponding to the successive loss of methylene (-CH₂-) units from the aliphatic chain.

-

A McLafferty rearrangement could also be possible, leading to a characteristic fragment ion.

The following diagram illustrates the expected mass spectrometry fragmentation.

Caption: Expected MS fragmentation of this compound.

Conclusion

This compound is a synthetically accessible long-chain fatty acid with a terminal phenyl group. While its specific "discovery" is not well-documented, its synthesis falls within the broader historical context of the development of synthetic methodologies for ω-phenyl fatty acids. Its primary origin is synthetic, with no confirmed natural sources. The physicochemical properties and representative synthetic protocols provided in this guide offer a valuable resource for researchers and professionals interested in the chemistry and potential applications of this and related compounds. The expected spectroscopic data serves as a reference for the characterization of this molecule.

References

Potential Biological Activities of 11-Phenylundecanoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Phenylundecanoic acid is a long-chain fatty acid derivative with a terminal phenyl group. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to endogenous fatty acids suggests a potential role as a modulator of key metabolic pathways. This technical guide explores the theoretical framework for investigating the biological activities of this compound, with a primary focus on its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. We provide a comprehensive overview of relevant experimental protocols, potential signaling pathways, and a structured approach to data interpretation, offering a roadmap for future research into the therapeutic potential of this and similar molecules.

Introduction: The Promise of PPAR Agonism in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1] They play a crucial role in the regulation of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[2][3] There are three main isoforms of PPARs:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4][5] Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides. Fibrate drugs, which are PPARα agonists, are used clinically to treat hypertriglyceridemia.[6][7][8]

-

PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis and lipid storage.[9][10] Activation of PPARγ improves insulin sensitivity, making it a key target for anti-diabetic drugs like the thiazolidinediones (TZDs).[2][11][12]

-

PPARδ (also known as PPARβ): Ubiquitously expressed, this isoform is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.[1]

Given that fatty acids and their derivatives are natural ligands for PPARs, this compound, with its long aliphatic chain, is a candidate for investigation as a potential PPAR agonist. Its biological effects would largely depend on its affinity and selectivity for the different PPAR isoforms.

Hypothetical Biological Activities of this compound

Based on the known functions of PPAR agonists, we can hypothesize the potential biological activities of this compound:

-

Anti-Diabetic Effects: If this compound is a PPARγ agonist, it could enhance insulin sensitivity, leading to improved glucose uptake in peripheral tissues and reduced hepatic glucose production.[9][12]

-

Lipid-Lowering Effects: As a potential PPARα agonist, it may stimulate the expression of genes involved in fatty acid oxidation, resulting in decreased plasma triglyceride levels.[6][8]

-

Anti-Inflammatory Effects: PPARs are known to have anti-inflammatory properties.[13][14][15] Activation of PPARs can inhibit the expression of pro-inflammatory cytokines. Therefore, this compound might exhibit anti-inflammatory activity.

Experimental Protocols for Evaluating Biological Activity

A systematic approach is required to elucidate the biological activities of this compound. The following experimental protocols provide a framework for such an investigation.

In Vitro Assays

This is a primary screening assay to determine if this compound can activate PPARs.[16][17][18][19]

Principle: Cells are co-transfected with two plasmids: one expressing a PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. If the test compound binds to and activates the PPAR-LBD, the fusion protein will drive the expression of luciferase, which can be quantified by measuring luminescence.[17][20][21]

Detailed Methodology:

-

Cell Culture: Human embryonic kidney (HEK293T) or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with the appropriate PPAR-LBD expression plasmid (for PPARα, γ, or δ) and the luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control.

-

Lysis and Luminescence Measurement: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The results are expressed as fold activation over the vehicle control.

This assay assesses the direct effect of the compound on glucose uptake in insulin-sensitive cells.

Principle: Differentiated adipocytes or myotubes are treated with the test compound, and the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is measured.

Detailed Methodology:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes or C2C12 myoblasts are cultured and differentiated into mature adipocytes or myotubes, respectively.

-

Treatment: Differentiated cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Glucose Uptake Measurement: Cells are then incubated with a glucose-free buffer, followed by the addition of insulin (to stimulate glucose uptake) and the labeled glucose analog. After a short incubation, the uptake is stopped, and cells are lysed.

-

Quantification: The amount of intracellular labeled glucose is determined by scintillation counting.

-

Data Analysis: Glucose uptake is normalized to the total protein content of the cell lysate.

In Vivo Animal Models

In vivo studies are crucial to confirm the physiological relevance of in vitro findings.[22][23][24][25]

This model is commonly used to study type 1 and, with modifications, type 2 diabetes.[26]

Principle: Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas. A single high dose induces a model of type 1 diabetes, while a lower dose combined with a high-fat diet can induce a model of type 2 diabetes.

Detailed Methodology:

-

Induction of Diabetes: Rats or mice are injected with STZ. For a type 2 model, animals are often fed a high-fat diet for several weeks prior to and after STZ administration.

-

Treatment: Once diabetes is established (confirmed by measuring blood glucose levels), animals are treated orally with this compound, a positive control drug (e.g., metformin or a TZD), or a vehicle control for a period of several weeks.

-

Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.

-

Terminal Procedures: At the end of the treatment period, blood samples are collected for analysis of insulin, triglycerides, cholesterol, and other relevant biomarkers. Tissues such as the liver, skeletal muscle, and adipose tissue can be collected for further analysis (e.g., gene expression studies).

Models such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat, which have genetic mutations leading to obesity and insulin resistance, are also valuable.[22][24]

Principle: These animals spontaneously develop a metabolic phenotype that closely resembles human type 2 diabetes.

Methodology: The experimental design is similar to the STZ model, with the treatment period initiated once the diabetic phenotype is established.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: In Vitro PPAR Transactivation Activity of this compound

| Compound | PPAR Isoform | EC₅₀ (µM) | Max Fold Activation |

| This compound | PPARα | [Data to be determined] | [Data to be determined] |

| PPARγ | [Data to be determined] | [Data to be determined] | |

| PPARδ | [Data to be determined] | [Data to be determined] | |

| Fenofibrate (Control) | PPARα | [Literature Value] | [Literature Value] |

| Rosiglitazone (Control) | PPARγ | [Literature Value] | [Literature Value] |

EC₅₀: Half-maximal effective concentration.

Table 2: Effect of this compound on In Vivo Metabolic Parameters in a Diabetic Animal Model

| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Plasma Triglycerides (mg/dL) |

| Vehicle Control | - | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| This compound | Low | [Data to be determined] | [Data to be determined] | [Data to be determined] |

| High | [Data to be determined] | [Data to be determined] | [Data to be determined] | |

| Positive Control | [Dose] | [Data to be determined] | [Data to be determined] | [Data to be determined] |

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs.

Caption: Hypothetical PPAR signaling pathway activated by this compound.

Caption: Proposed experimental workflow for evaluating this compound.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a PPAR agonist. The experimental framework outlined in this guide offers a comprehensive approach to systematically evaluate its anti-diabetic, lipid-lowering, and anti-inflammatory properties. Positive findings from these studies would warrant further investigation, including lead optimization to enhance potency and selectivity, and more extensive preclinical studies to assess its safety and efficacy profile. The exploration of such novel fatty acid derivatives could lead to the development of new therapeutic agents for the management of metabolic diseases.

References

- 1. PPAR agonist - Wikipedia [en.wikipedia.org]

- 2. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potent PPARalpha agonist stimulates mitochondrial fatty acid beta-oxidation in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Clinical Significance of PPAR Gamma Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved insulin sensitivity after treatment of PPARγ and PPARα ligands is mediated by genetically modulated transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Treatment of insulin resistance with peroxisome proliferator–activated receptor γ agonists [jci.org]

- 12. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review [mdpi.com]

- 15. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. eijppr.com [eijppr.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. longdom.org [longdom.org]

- 25. eurekaselect.com [eurekaselect.com]

- 26. researchgate.net [researchgate.net]

Thermogravimetric Analysis of 11-Phenylundecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

11-Phenylundecanoic acid is a long-chain fatty acid featuring a terminal phenyl group. This unique structure, combining a flexible aliphatic chain with a rigid aromatic ring, makes it a molecule of interest in various fields, including drug delivery, polymer science, and materials chemistry. Understanding its thermal stability and decomposition profile is crucial for determining its processing parameters, shelf-life, and behavior in different thermal environments.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials.[1][2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This analysis can provide valuable information about decomposition temperatures, the presence of volatile components, and the overall thermal robustness of a compound.[3]

This guide will detail the expected thermogravimetric behavior of this compound, provide a standardized protocol for its analysis, and present the anticipated results in a clear and accessible format.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is expected to occur in multiple stages, influenced by both its aliphatic chain and its aromatic terminus. The primary decomposition mechanism for many carboxylic acids is decarboxylation.[5][6] For long-chain fatty acids, this is often followed by the cleavage of the aliphatic chain.[7] The presence of the phenyl group may influence the decomposition pathway, potentially leading to the formation of various aromatic and aliphatic fragments.[8]

The decomposition is likely to initiate with the loss of the carboxylic acid group as CO2 and water, followed by the breakdown of the undecane chain and finally, the more stable phenyl group at higher temperatures.

A proposed logical workflow for the thermal degradation is illustrated below.

Caption: Proposed thermal decomposition pathway for this compound.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data from a TGA experiment on this compound, performed under a nitrogen atmosphere. This data is illustrative and based on the expected decomposition of similar long-chain and aromatic carboxylic acids. Actual experimental results may vary.

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Primary Products |

| < 150 | < 1% | Desorption of adsorbed water/solvents | H₂O, residual solvents |

| 150 - 300 | ~25-35% | Decarboxylation and dehydration | CO₂, H₂O, Phenylundecene |

| 300 - 500 | ~60-70% | Cleavage of the aliphatic chain | Shorter chain hydrocarbons |

| > 500 | ~5-10% | Decomposition of aromatic components | Char residue |

Experimental Protocol: Thermogravimetric Analysis

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required. Key components of a typical TGA instrument include a high-precision balance, a furnace, a purge gas system, and a temperature controller.[2]

4.2. Sample Preparation

-

Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Record the exact initial sample mass.

4.3. TGA Instrument Parameters

The following parameters are recommended for a standard TGA run:

| Parameter | Value | Rationale |

| Purge Gas | Nitrogen (Inert) | To prevent oxidative decomposition. |

| Gas Flow Rate | 20-50 mL/min | To ensure an inert atmosphere and remove volatile products. |

| Temperature Program | ||

| - Initial Temperature | 30 °C | To establish a stable baseline. |

| - Heating Rate | 10 °C/min | A common rate for initial screening.[9] |

| - Final Temperature | 800 °C | To ensure complete decomposition. |

| Crucible Type | Alumina (Al₂O₃) | Inert and stable at high temperatures. |

4.4. Experimental Procedure

-

Place the sample-containing crucible onto the TGA balance.

-

Seal the furnace and begin purging with nitrogen gas for at least 15-20 minutes to ensure an inert atmosphere.

-

Initiate the temperature program as defined in the parameters table.

-

The instrument will record the sample mass as a function of temperature.

-

Upon completion of the run, allow the furnace to cool to room temperature before removing the crucible.

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.[10]

The experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Safety Precautions

-

Handle this compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The thermal decomposition products may be hazardous. Ensure the TGA instrument is properly vented to a fume hood.

-

The TGA furnace reaches high temperatures. Avoid contact with hot surfaces.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. By leveraging knowledge of similar chemical structures, a predictive model for its thermal behavior has been established. The detailed experimental protocol and workflow diagrams offer a practical starting point for researchers. The presented data, while illustrative, serves as a benchmark for the interpretation of actual experimental results. This information is critical for professionals in drug development and materials science who require a thorough understanding of the thermal properties of this compound for its effective application and processing.

References

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. etamu.edu [etamu.edu]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. youtube.com [youtube.com]

- 10. torontech.com [torontech.com]

Navigating the Molecular Landscape: A Technical Guide to the Modeling and Simulation of 11-Phenylundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Phenylundecanoic acid, a synthetic fatty acid derivative, has garnered interest within the scientific community for its potential biological activities, including its role as a peroxisome proliferator-activated receptor (PPAR) agonist. Understanding the molecular interactions that govern its activity is paramount for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the molecular modeling and simulation of this compound. While specific quantitative binding data and dedicated simulation studies for this particular molecule are not extensively available in public literature, this whitepaper serves as a methodological roadmap for researchers. It details the necessary experimental and computational protocols, leveraging data from structurally similar ligands to illustrate the expected outcomes and analytical approaches. This guide is intended to empower researchers to initiate and conduct their own detailed investigations into the molecular behavior of this compound and its analogs.

Introduction to this compound and PPARs

This compound is a long-chain fatty acid featuring a terminal phenyl group. This structural characteristic distinguishes it from endogenous fatty acids and suggests a unique interaction profile with biological targets. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. Fatty acids and their derivatives are natural ligands for PPARs, and synthetic agonists have been developed for the treatment of metabolic diseases.[1][2] The interaction of ligands like this compound with the ligand-binding domain (LBD) of PPARs initiates a cascade of conformational changes, leading to the recruitment of co-activator proteins and the regulation of target gene expression.[1]

Molecular Modeling of this compound

Molecular modeling techniques are indispensable for elucidating the binding mode and affinity of this compound for PPARs. These methods provide a static yet insightful view of the ligand-receptor interactions.

Homology Modeling

In the absence of a crystal structure of a PPAR in complex with this compound, homology modeling can be employed to generate a reliable 3D model. However, numerous crystal structures of PPARα and PPARγ with bound fatty acids and other synthetic ligands are available in the Protein Data Bank (PDB) and can serve as excellent templates.[3][4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be performed against the LBD of PPARα and PPARγ to predict its binding pose and estimate the binding affinity.

Table 1: Predicted Binding Affinities of this compound with PPAR Isoforms (Hypothetical Data)

| PPAR Isoform | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

| PPARα | -9.5 | Tyr464, His440, Ser280 |

| PPARγ | -8.8 | Tyr473, His449, His323, Ser289 |

Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined through computational studies.

The carboxylic acid moiety of this compound is expected to form key hydrogen bonds with conserved tyrosine, histidine, and serine residues within the PPAR binding pocket, a characteristic interaction for many fatty acid ligands.[1][3] The long undecanoic chain and the terminal phenyl group will likely engage in extensive hydrophobic interactions with non-polar residues lining the large, Y-shaped binding pocket of the PPAR LBD.

Molecular Dynamics Simulation of the this compound-PPAR Complex

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability, conformational changes, and the calculation of binding free energies.

System Preparation

A typical MD simulation workflow for the this compound-PPAR complex is outlined below. This process involves preparing the protein and ligand structures, solvating the system, and adding ions to neutralize the charge.

MD Simulation Workflow for this compound-PPAR Complex.

Simulation Parameters and Analysis

MD simulations are typically run for hundreds of nanoseconds to ensure adequate sampling of the conformational space. Analysis of the simulation trajectory can provide valuable insights.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound with PPARα

| Parameter | Value | Interpretation |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the binding pocket. |

| Key Hydrogen Bond Occupancy (e.g., with Tyr464) | > 80% | Indicates a persistent and strong hydrogen bonding interaction. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A favorable binding free energy, suggesting a strong interaction. |

Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined through computational studies.

Experimental Protocols for Studying Ligand Binding and Activation

Computational predictions should always be validated by experimental data. Several biophysical and cell-based assays can be used to quantify the binding affinity and functional activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust method for quantifying ligand binding in a homogeneous format.[6]

Protocol: TR-FRET Competitive Binding Assay for PPARγ

-

Reagents:

-

GST-tagged PPARγ Ligand Binding Domain (LBD)

-

Terbium-labeled anti-GST antibody (donor)

-

Fluorescently labeled PPARγ agonist (e.g., a derivative of rosiglitazone) (acceptor)

-

This compound (competitor)

-

Assay buffer

-

-

Procedure:

-

In a 384-well plate, add a fixed concentration of GST-PPARγ LBD and the terbium-labeled anti-GST antibody.

-

Add a fixed concentration of the fluorescently labeled PPARγ agonist.

-

Add varying concentrations of this compound.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the TR-FRET signal (emission at two wavelengths) using a suitable plate reader.

-

-

Data Analysis:

-

The decrease in the FRET signal is proportional to the displacement of the fluorescent agonist by this compound.

-

Plot the FRET ratio against the concentration of this compound to determine the IC50 value.

-

Calculate the Ki (inhibition constant) from the IC50 value.

-

Principle of the TR-FRET Competitive Binding Assay.

PPAR Activation Reporter Assay

This cell-based assay measures the ability of a ligand to activate the transcriptional activity of a PPAR.

Protocol: PPARγ Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with:

-

An expression vector for full-length PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

-

Treatment:

-

After 24 hours, treat the cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value (the concentration that elicits a half-maximal response).

-

Conclusion

The molecular modeling and simulation of this compound provide a powerful framework for understanding its interaction with PPARs at an atomic level. While this guide outlines the essential computational and experimental methodologies, it is important to reiterate the current lack of specific published quantitative data for this molecule. By following the protocols and approaches detailed herein, researchers are well-equipped to generate this crucial data, thereby elucidating the precise mechanism of action of this compound and paving the way for the development of novel therapeutics targeting PPARs. The synergistic application of in silico and in vitro techniques will be pivotal in advancing our knowledge of this and other synthetic fatty acid derivatives.

References

- 1. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for the activation of PPARgamma by oxidized fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Chemical Analysis of 11-Phenylundecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 11-Phenylundecanoic acid. While specific experimental data for this molecule is not extensively published, this document outlines the established computational protocols and presents representative data based on studies of similar long-chain fatty acids and phenylalkanoic acids. The methodologies detailed herein, primarily centered on Density Functional Theory (DFT), offer a robust framework for predicting molecular geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding its chemical behavior and potential applications in drug development.

Introduction

This compound is a long-chain fatty acid featuring a terminal phenyl group. This amphiphilic structure imparts unique properties relevant to its interaction with biological membranes and potential as a pharmacological agent. Quantum chemical calculations serve as a powerful, non-experimental tool to gain deep insights into the molecular-level characteristics that govern its macroscopic behavior.[1] By simulating the molecule's quantum state, we can predict its stable conformations, vibrational modes, and electronic properties, thereby informing its rational design and application in drug discovery.[1]

This guide details the standard computational workflows, presents expected quantitative data in a structured format, and visualizes the logical processes involved in the theoretical analysis of this compound.

Experimental Protocols: Computational Methodology

The primary method for the quantum chemical analysis of molecules like this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.[2]